1,1'-Bi-2-naphthol

Catalog No.
S1533421
CAS No.
18531-94-7
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Bi-2-naphthol

CAS Number

18531-94-7

Product Name

1,1'-Bi-2-naphthol

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Synonyms

(R)-[1,1’-Binaphthalene]-2,2’-diol; (R)-(+)-[1,1’-Binaphthalene]-2,2’-diol; (+)-(R)-2,2’-Dihydroxy-1,1’-binaphthyl; (+)-1,1’-Bi-2-naphthol; (+)-1,1’-Binaphthyl-2,2’-diol; (+)-1,1’-Bis(2-naphthol); (+)-2,2’-Binaphthol; (+)-2,2’-Dihydroxy-1,1’-binaphth

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Chiral Recognition and Separation

One of the most prominent applications of 1,1'-Bi-2-naphthol lies in its ability to recognize and separate other chiral molecules. Due to its own chirality, binol can form complexes with other chiral molecules through interactions between their functional groups. These interactions can be tailored through the design of different derivatives of 1,1'-Bi-2-naphthol, leading to selective recognition and separation of specific enantiomers. This property has found significant applications in various fields, including:

  • Pharmaceutical Science: Enantiomers of drugs can have different therapeutic effects and even side effects. 1,1'-Bi-2-naphthol derivatives are employed in chromatographic techniques to separate and purify desired enantiomers of drugs, ensuring their efficacy and safety.
  • Natural Product Research: Many natural products exist as chiral molecules, and their separation is crucial for understanding their biological functions. 1,1'-Bi-2-naphthol derivatives are utilized in various analytical techniques to isolate and identify specific enantiomers of natural products, aiding in the discovery of new drugs and understanding their mechanisms of action.

Asymmetric Catalysis

,1'-Bi-2-naphthol can be used as a catalyst in various organic reactions, promoting the formation of specific stereoisomers. By forming complexes with starting materials, binol can influence the reaction pathway and favor the formation of the desired product with a specific chirality. This application is particularly valuable in the synthesis of chiral molecules, which are crucial for various fields such as:

  • Fine Chemicals and Pharmaceuticals: Many fine chemicals and pharmaceuticals require specific chirality for their desired function. Asymmetric catalysis using 1,1'-Bi-2-naphthol derivatives allows for the efficient and selective synthesis of these molecules, contributing to the development of new drugs and materials.
  • Agrochemicals: Enantiomers of agrochemicals can have different effects on target organisms and non-target species. Asymmetric catalysis with 1,1'-Bi-2-naphthol derivatives enables the production of environmentally friendly and targeted agrochemicals with minimal impact on non-target organisms.

Other Applications

Beyond chiral recognition and separation, and asymmetric catalysis, 1,1'-Bi-2-naphthol finds applications in other research areas, including:

  • Material Science: 1,1'-Bi-2-naphthol derivatives can be incorporated into various materials to impart specific properties, such as chirality, luminescence, and self-assembly capabilities.
  • Sensor Technology: Functionalized 1,1'-Bi-2-naphthol derivatives can be used as selective sensors for detecting various chemicals and biological molecules.

1,1'-Bi-2-naphthol, commonly referred to as BINOL, is an organic compound characterized by its unique axially chiral structure. It consists of two naphthol units connected by a single bond, making it a significant compound in organic chemistry due to its ability to act as a chiral ligand in asymmetric synthesis. The molecular formula for 1,1'-Bi-2-naphthol is C20H14O2, with a molecular weight of 286.33 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 207°C to 212°C .

BINOL's mechanism of action in asymmetric catalysis relies on its ability to create a chiral environment around the transition metal center. The two enantiomers of BINOL (R-BINOL and S-BINOL) interact differently with the reactant molecules due to their spatial arrangement. This differential interaction dictates which enantiomer of the product is preferentially formed []. The specific details of the mechanism depend on the transition metal and the reaction involved.

, particularly those involving its hydroxyl groups. It can undergo:

  • Racemization: Under UV light, BINOL can racemize, converting between its enantiomers through a photochemical process .
  • Polymerization: BINOL can polymerize upon irradiation, leading to the formation of poly(1,1'-bi-2-naphthol), which exhibits different solubility properties compared to its monomeric form .
  • Metal-Catalyzed Reactions: As a ligand, BINOL facilitates numerous transition metal-catalyzed reactions, enhancing enantioselectivity in various organic transformations .

Research indicates that 1,1'-Bi-2-naphthol exhibits biological activity, particularly as an antioxidant. Its derivatives have been studied for potential applications in medicinal chemistry due to their ability to interact with biological systems. Some studies suggest that BINOL and its derivatives may have anti-inflammatory and anticancer properties .

Several methods exist for synthesizing 1,1'-Bi-2-naphthol:

  • Bromination and Coupling: A common method involves brominating 2-naphthol and subsequently coupling the brominated product under basic conditions.
  • Enantioselective Synthesis: The use of chiral catalysts allows for the enantioselective synthesis of BINOL from simpler precursors .
  • Photochemical Methods: Recent studies have explored photochemical routes that utilize light to induce reactions leading to the formation of BINOL from naphthalene derivatives .

1,1'-Bi-2-naphthol is widely utilized in various fields:

  • Asymmetric Synthesis: It serves as a crucial chiral ligand in asymmetric catalysis, particularly in the synthesis of pharmaceuticals and agrochemicals .
  • Material Science: Its polymeric forms are being explored for applications in coatings and adhesives due to their unique properties .
  • Sensors: BINOL derivatives are being investigated for use in sensor technology due to their optical properties .

Studies on the interactions of 1,1'-Bi-2-naphthol reveal its capacity to form complexes with various metals. This property enhances its effectiveness as a ligand in catalysis. Additionally, research into its interaction with biomolecules has indicated potential pathways for drug development, particularly in targeting specific enzymes or receptors within biological systems .

Several compounds share structural or functional similarities with 1,1'-Bi-2-naphthol. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUniqueness
2-NaphtholMonohydroxy naphthaleneSimple phenolic structure; used in dye productionLacks axial chirality
1,1'-BiphenylBiphenyl compoundNo hydroxyl groups; used as a solventDoes not function as a chiral ligand
1,8-DihydroxynaphthaleneDihydroxy naphthaleneTwo hydroxyl groups but lacks axial chiralityLess versatile in asymmetric synthesis
BinaphthylSimilar dimer structureUsed similarly but less studied than BINOLDifferent stereochemistry affecting reactivity

The unique axially chiral nature of 1,1'-Bi-2-naphthol makes it particularly valuable in asymmetric synthesis applications compared to these similar compounds. Its ability to act as an effective chiral ligand distinguishes it significantly within this class of compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

286.099379685 g/mol

Monoisotopic Mass

286.099379685 g/mol

Heavy Atom Count

22

Appearance

Powder

Melting Point

215.5 °C

UNII

M6IDZ128WT
54OT5RRV4C
25AB254328

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.84%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (16.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

18531-94-7
18531-99-2
602-09-5

Wikipedia

1,1'-bi-2-naphthol

General Manufacturing Information

[1,1'-Binaphthalene]-2,2'-diol: ACTIVE

Dates

Modify: 2023-08-15
Jolliffe et al. Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature Chemistry, doi: 10.1038/nchem.2710, published online 23 January 2017
Xu et al. Catalytic reductive desymmetrization of malonic esters. Nature Chemistry, doi: 10.1038/s41557-021-00715-0, published online 10 June 2021

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